Solid-State Crystallization Behavior: DL-Arabinose Forms Stable Racemic Compound vs. DL-Xylose Conglomerate Formation
DL-Arabinose crystallizes as a stable racemic compound that transforms rapidly from its constituent D- and L- enantiomers when in solution. In direct contrast, the diastereomer sugar pair D- and L-xylose crystallizes separately as a conglomerate of individual enantiomer crystals rather than as a unified racemic phase [1]. This fundamental difference in solid-state landscape has been characterized by X-ray diffraction, differential scanning calorimetry (DSC), and slurry transformation experiments in 50:50 w/w ethanol/water solvent mixtures [1].
| Evidence Dimension | Crystallization mode from racemic mixture |
|---|---|
| Target Compound Data | Stable racemic compound; transforms quickly from constituent enantiomers when in solution |
| Comparator Or Baseline | DL-Xylose: crystallizes as a conglomerate of separate D- and L- crystals |
| Quantified Difference | Qualitative categorical difference in solid-state landscape (racemic compound vs. conglomerate) |
| Conditions | Slurry experiments in 50:50 w/w ethanol/water solvent; X-ray diffraction; DSC phase diagram analysis |
Why This Matters
The distinct crystallization behavior as a stable racemic compound makes DL-arabinose uniquely suited for cocrystallization studies and pharmaceutical formulation development where controlled racemic phase behavior is required.
- [1] Tyson, B., Pask, C. M., George, N., & Simone, E. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1371–1383. View Source
